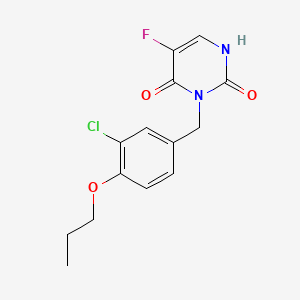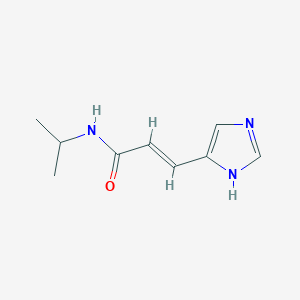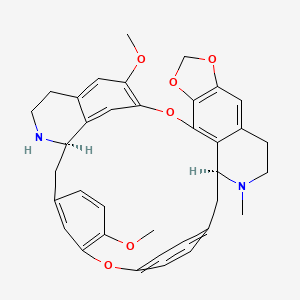
(+)-2'-Norcepharanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-2’-Norcepharanthine is a bisbenzylisoquinoline alkaloid derived from the plant Stephania cepharantha. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-malarial activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2’-Norcepharanthine typically involves the condensation of appropriate isoquinoline derivatives. One common method includes the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further cyclization and oxidation to yield the final bisbenzylisoquinoline structure.
Industrial Production Methods
Industrial production of (+)-2’-Norcepharanthine often employs large-scale extraction from the Stephania cepharantha plant. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the desired alkaloid. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound more efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-2’-Norcepharanthine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(+)-2’-Norcepharanthine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating cancer, malaria, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of (+)-2’-Norcepharanthine involves multiple molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets pathways like NF-κB and PI3K/Akt.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its cellular processes.
Comparaison Avec Des Composés Similaires
(+)-2’-Norcepharanthine is unique among bisbenzylisoquinoline alkaloids due to its broad spectrum of biological activities. Similar compounds include:
Cepharanthine: Another bisbenzylisoquinoline alkaloid with similar anti-cancer and anti-inflammatory properties.
Tetrandrine: Known for its anti-fibrotic and anti-inflammatory effects.
Berbamine: Exhibits anti-cancer and immunomodulatory activities.
In comparison, (+)-2’-Norcepharanthine stands out for its potent anti-malarial activity and its ability to modulate multiple cellular pathways, making it a versatile compound in scientific research and therapeutic development.
Propriétés
Numéro CAS |
104386-91-6 |
|---|---|
Formule moléculaire |
C36H36N2O6 |
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
(14S,27R)-22,33-dimethoxy-13-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene |
InChI |
InChI=1S/C36H36N2O6/c1-38-13-11-24-18-33-35(42-20-41-33)36-34(24)28(38)15-21-4-7-25(8-5-21)43-31-16-22(6-9-29(31)39-2)14-27-26-19-32(44-36)30(40-3)17-23(26)10-12-37-27/h4-9,16-19,27-28,37H,10-15,20H2,1-3H3/t27-,28+/m1/s1 |
Clé InChI |
ZKIAZXMDELJIMQ-IZLXSDGUSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
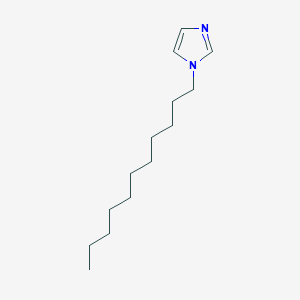
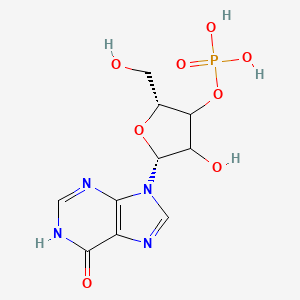
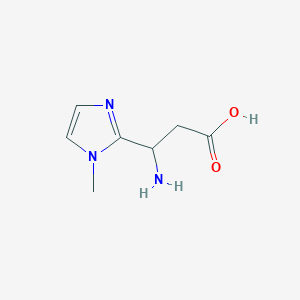
![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)

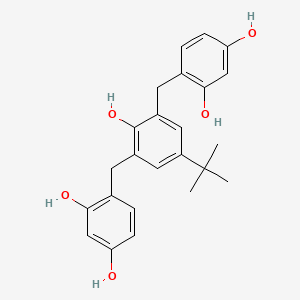
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
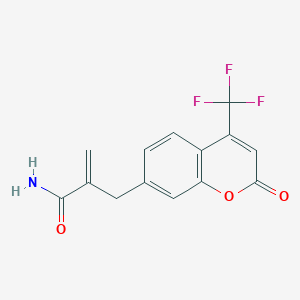
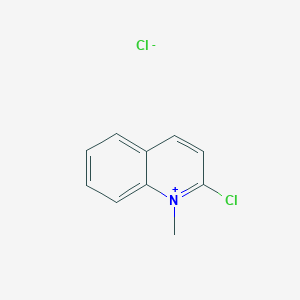
![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
